molecular formula C16H13N3O4S B2628769 3-methylsulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 896298-32-1

3-methylsulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2628769
M. Wt: 343.36
InChI Key: LNCHVCJVSKMCLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a series of substituted 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones was described using substituted aldehydes with analogues of hydrazine hydrates by a grinding technique in the presence of Iodine which helps in the cyclization process .


Molecular Structure Analysis

Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .


Physical And Chemical Properties Analysis

Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine . Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .

Scientific Research Applications

Anti-inflammatory and Anti-cancer Applications

  • Novel substituted benzamide/benzene sulfonamides with a 1,3,4-oxadiazol moiety have been synthesized, displaying significant anti-inflammatory and anti-cancer properties. These compounds were created through a series of chemical reactions, highlighting their potential in therapeutic applications (Gangapuram & Redda, 2009).

Anticancer Evaluation

  • A series of substituted benzamides were designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. Some derivatives exhibited higher anticancer activities than the reference drug, etoposide, suggesting their efficacy in cancer treatment (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Agents

  • Sulfonyl derivatives incorporating the 1,3,4-oxadiazole and thiazole moieties were synthesized and showed moderate to significant antibacterial, antifungal, and antitubercular activities. These findings propose these compounds as potential candidates for developing new antimicrobial and antitubercular drugs (Kumar, Prasad, & Chandrashekar, 2013).

Biological Activity Studies

  • The crystal structure and biological activities, including antioxidant and antibacterial properties, of 1,3,4-oxadiazole-2-thiones derivatives were investigated. Some compounds showed good antibacterial and potent antioxidant activities, providing insights into their possible pharmaceutical applications (Karanth et al., 2019).

Process Development and Synthesis

  • The efficient and scalable synthesis of a PDE4 inhibitor highlights the industrial application and large-scale production potential of compounds containing the 1,3,4-oxadiazole moiety. This underscores the importance of such compounds in developing pharmacologically active agents (Conlon et al., 2006).

Future Directions

The imperative 1,3,4-oxadiazole scaffold possesses a wide variety of biological activities, particularly for cancer treatment . In the development of novel 1,3,4-oxadiazole-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .

properties

IUPAC Name

3-methylsulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-24(21,22)13-9-5-8-12(10-13)14(20)17-16-19-18-15(23-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCHVCJVSKMCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

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